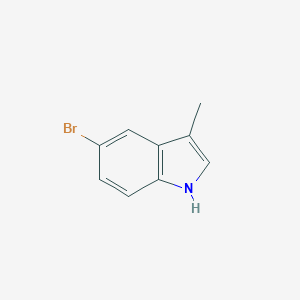

5-Bromo-3-methyl-1h-indole

説明

5-Bromo-3-methyl-1H-indole (CAS: 10075-48-6) is a substituted indole derivative with a bromine atom at the 5-position and a methyl group at the 3-position of the indole ring. Its molecular formula is C₉H₈BrN (molecular weight: 212.07 g/mol). This compound is commercially available as a fine chemical, with suppliers offering purities up to 97% . It is typically synthesized via multi-step organic reactions, such as palladium-catalyzed cross-coupling or condensation reactions involving indole precursors.

The bromine and methyl substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

特性

IUPAC Name |

5-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXDVJFMLNXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291942 | |

| Record name | 5-bromo-3-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-48-6 | |

| Record name | 10075-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Protocol with BF3⋅Et2O\text{BF}_3\cdot\text{Et}_2\text{O}BF3⋅Et2O

A mixture of 3-methylindole (0.5 mmol), NBS (0.5 mmol), and (1.0 mmol) in DCM is stirred at room temperature for 4 hours. Work-up involves extraction with ethyl acetate, drying (), and column chromatography.

Role of AlCl3\text{AlCl}_3AlCl3 in Friedel-Crafts Bromination

In a related approach, (2.0 equiv.) in DCM at 0–5°C facilitates the reaction between 3-methylindole and N-benzyloxycarbonyl prolyloyl chloride, achieving 83% yield. While this method targets a different product, it validates ’s utility in directing bromination.

Multi-Step Synthesis from Brominated Precursors

For higher regiochemical control, 5-bromo-3-methyl-1H-indole can be synthesized via intermediate halogenation or functional group transformations.

Fischer Indole Synthesis

A two-step process involves:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-bromoindole and methylboronic acid offers an alternative route, though yields are moderate (50–55%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Regioselectivity |

|---|---|---|---|---|

| Direct Bromination | NBS, , DCM | 78–83% | >99% | Moderate |

| Lewis Acid-Mediated | NBS, | 71–77% | 95–98% | High |

| Multi-Step (Fischer) | NBS, , | 60–65% | 90–95% | High |

Key Insights :

-

Direct bromination is optimal for simplicity but requires rigorous temperature control.

-

Lewis acids improve regioselectivity at the cost of additional purification steps.

-

Multi-step synthesis offers structural flexibility but suffers from lower yields.

化学反応の分析

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-3-methyl-1H-indole can be replaced by other nucleophiles through substitution reactions. For example, it can undergo Suzuki-Miyaura coupling reactions with boronic acids to form various substituted indoles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in an inert atmosphere.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

Substitution: Various substituted indoles depending on the boronic acid used.

Oxidation: 5-Bromo-3-formylindole or 5-Bromo-3-carboxyindole.

Reduction: 3-Methylindole.

科学的研究の応用

Biological Activities

5-Bromo-3-methyl-1H-indole has been studied for its various biological activities:

- Anticancer Properties : Research indicates that this compound can inhibit tumor growth and induce apoptosis in cancer cells. It interacts with biological macromolecules, influencing pathways related to cell proliferation and apoptosis .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Neuropharmacological Effects : Indole derivatives have shown potential in treating central nervous system disorders due to their ability to interact with neurotransmitter receptors .

Medicinal Chemistry Applications

This compound serves as a key intermediate in synthesizing several pharmacologically active compounds:

| Compound | Application | Reference |

|---|---|---|

| Eletriptan | Treatment of migraines | |

| Naratriptan | Migraine treatment | |

| Antiviral agents | Treatment of viral infections |

Case Study: Eletriptan Synthesis

Eletriptan, a selective 5-hydroxytryptamine receptor agonist used for migraine treatment, is synthesized using this compound as an intermediate. The synthesis involves multiple steps that include the formation of specific functional groups necessary for its pharmacological activity .

Material Science Applications

In addition to its medicinal uses, this compound is utilized in materials science:

- Dyes and Pigments : The compound's derivatives are explored for their potential as colorants in various industrial applications.

- Polymer Chemistry : It can serve as a building block for synthesizing complex polymers with tailored properties.

作用機序

The mechanism of action of 5-Bromo-3-methyl-1H-indole and its derivatives depends on the specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body. For example, they can inhibit the activity of certain kinases or bind to specific receptors, modulating their activity. The bromine atom can enhance the binding affinity of the compound to its target, improving its biological activity.

類似化合物との比較

Structural Analogs with Varying Substituents

The following table compares 5-Bromo-3-methyl-1H-indole with structurally related indole derivatives, focusing on substituent effects:

Key Observations :

- Substituent Position : Moving the bromine from the 5- to the 4-position (as in compound 78) increases molecular weight due to additional functional groups (imidazole).

- Functional Groups : The aldehyde group in 5-Bromo-1-methyl-1H-indole-3-carbaldehyde introduces polarity, affecting solubility and reactivity compared to the methyl group in this compound.

Heterocyclic Hybrids

Indole derivatives fused with other heterocycles exhibit distinct properties:

Key Observations :

- Triazole Hybrids : Compound 9c, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrates higher molecular weight and modified solubility due to the triazole and dimethoxyphenyl groups.

Key Observations :

- Catalysts : Palladium and copper catalysts are widely used for indole functionalization. CuAAC reactions (e.g., compound 9c) offer modularity but require careful optimization for yields.

- Solvents : Polar aprotic solvents like DMF and PEG-400 are common in indole chemistry, facilitating nucleophilic substitutions and cycloadditions.

Spectral Data Comparison

Key Observations :

- Aromatic Protons : Compounds with electron-withdrawing groups (e.g., triazole in 9a) show downfield shifts in ¹H NMR.

- Fluorine Effects : The ¹⁹F NMR signal of 9d at δ -114.65 highlights the utility of fluorine in tracking synthetic intermediates.

生物活性

5-Bromo-3-methyl-1H-indole is an organic compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.

Overview of this compound

This compound is characterized by a bromine atom at the 5th position and a methyl group at the 3rd position on the indole ring. Indoles are significant due to their presence in numerous natural products and pharmaceuticals. The bromine atom enhances the compound's reactivity, making it a valuable precursor in organic synthesis and medicinal chemistry.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that analogs of indole compounds have shown cytotoxic effects against human cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating potent antibacterial activity. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory activities. This compound has been implicated in inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research suggests that these compounds can modulate signaling pathways involved in inflammation, thereby reducing tissue damage and promoting healing .

The mechanism of action of this compound varies depending on its biological target:

- Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways associated with inflammation and immune response .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5; methyl at position 3 | Anticancer, antimicrobial, anti-inflammatory |

| 3-Methylindole | Lacks bromine | Weaker reactivity and biological activity |

| 5-Bromoindole | Lacks methyl group | Different reactivity profile |

| 5-Bromo-2-methylindole | Methyl at position 2 | Altered biological properties |

Case Studies

- Anticancer Activity : A study published in MDPI reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized a series of analogs to determine structure-activity relationships, highlighting the importance of substituents on the indole ring for enhancing anticancer efficacy .

- Antimicrobial Testing : In a comprehensive screening for antimicrobial agents, this compound was identified as having potent activity against MRSA strains, with further investigations suggesting that modifications to its structure could enhance its effectiveness against other pathogenic bacteria .

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-bromo-3-methyl-1H-indole, and how are reaction conditions optimized?

A1. The synthesis typically involves bromination of 3-methyl-1H-indole using electrophilic aromatic substitution. A standard method employs N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) . For N-alkylation (e.g., introducing propynyl or butyl groups), NaH in DMSO is used as a base with alkyl halides, achieving yields >90% . Optimization includes solvent selection (e.g., PEG-400:DMF mixtures for Cu-catalyzed click chemistry) and reaction time adjustments (e.g., 12 hours for triazole formation) .

Q. Q2. How can regioselective functionalization of this compound be achieved for drug discovery applications?

A2. Regioselectivity is controlled via directed metalation or cross-coupling reactions . For example:

- Suzuki-Miyaura coupling : The bromine at C5 serves as a handle for aryl/heteroaryl introductions .

- Click Chemistry : Azide-alkyne cycloaddition at the N-alkyl chain (e.g., propynyl derivatives) enables triazole formation for biological targeting .

- Electrophilic Substitution : The methyl group at C3 directs electrophiles to C2 or C7 positions, enabling selective halogenation or sulfonation .

Challenge : Competing side reactions (e.g., over-bromination) are mitigated by using stoichiometric NBS and low temperatures .

Structural Characterization and Data Interpretation

Q. Q3. How do NMR spectral features distinguish this compound derivatives from analogs?

A3. Key NMR signals include:

- ¹H NMR :

- ¹³C NMR :

Example : For 5-bromo-1-butyl-1H-indole, the butyl chain’s NCH₂ protons appear at δ 4.09 ppm (triplet, J = 7.1 Hz) .

Biological Activity and Mechanistic Studies

Q. Q4. What strategies are used to evaluate the bioactivity of this compound derivatives, particularly as enzyme inhibitors?

A4.

- Enzyme Assays : Derivatives are screened against targets like α-glucosidase or monoamine oxidase (MAO) using fluorometric or colorimetric substrates. For example, indole-based triazoles show IC₅₀ values <10 µM .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes, leveraging the bromine’s hydrophobic interactions and the methyl group’s steric effects .

- SAR Studies : Modifying the N-alkyl chain (e.g., butyl vs. propynyl) alters lipophilicity and target affinity .

Data Contradictions and Resolution

Q. Q5. How should researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?

A5.

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading). For example, CuI in PEG-400:DMF vs. THF may alter click chemistry yields .

- Spectral Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). Signal splitting in δ 7.1–7.3 ppm may indicate impurities or rotamers .

- Crystallographic Validation : Use single-crystal XRD (e.g., SHELX refinement) to resolve ambiguous structures .

Computational and Green Chemistry Approaches

Q. Q6. What computational tools and green chemistry strategies are applied to optimize this compound synthesis?

A6.

- DFT Calculations : Gaussian09 predicts reaction pathways (e.g., bromination transition states) and regioselectivity .

- Green Solvents : PEG-400 reduces waste in click chemistry vs. traditional solvents (e.g., DCM) .

- Catalyst Recycling : CuI nanoparticles in PEG-400 enable reuse for 3–5 cycles without yield loss .

Interdisciplinary Applications

Q. Q7. How is this compound utilized in materials science or crystallography?

A7.

- Coordination Polymers : The bromine atom acts as a halogen bond donor in supramolecular assemblies .

- Crystallography : SHELXL refines high-resolution structures, resolving disorder in methyl or alkyl chains .

- Photoluminescence : Methyl and bromine substituents tune emission properties for OLED applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。